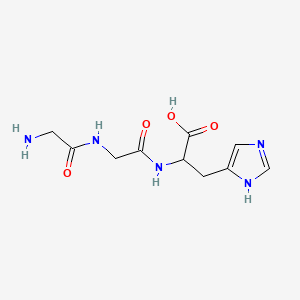
Glycylglycyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-histidine is a tripeptide composed of two glycine residues and one L-histidine residue. This compound is known for its ability to bind metal ions, particularly copper(II) ions, making it a valuable molecule in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycylglycyl-L-histidine can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid (glycine) to a solid resin, followed by the sequential addition of the second glycine and L-histidine residues. Each addition involves the activation of the carboxyl group of the incoming amino acid using reagents like carbodiimides, followed by coupling to the growing peptide chain .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-histidine undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound is particularly known for its ability to form stable complexes with copper(II) ions .
Common Reagents and Conditions
Complexation: Copper(II) ions react with this compound in aqueous solutions, forming stable complexes. .
Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue. .
Substitution: The compound can participate in substitution reactions, where the histidine residue’s imidazole ring can be modified by various electrophiles
Major Products Formed
Scientific Research Applications
Glycylglycyl-L-histidine has numerous applications in scientific research:
Biochemistry: It is used to study metal ion transport and binding in biological systems. .
Medicine: Research on this compound contributes to understanding diseases related to metal ion dysregulation, such as Wilson’s disease and Menkes disease
Chemistry: The compound is employed in studies of peptide-metal interactions and the development of metal-based catalysts
Industry: This compound is used in the formulation of metal ion chelators and as a component in biochemical assays
Mechanism of Action
Glycylglycyl-L-histidine exerts its effects primarily through its ability to bind metal ions. The histidine residue’s imidazole ring and the peptide backbone’s amide groups coordinate with metal ions, forming stable complexes. This binding can influence metal ion transport, availability, and reactivity in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidine: A dipeptide with similar metal-binding properties but lower stability compared to glycylglycyl-L-histidine
Glycyl-L-histidylglycine: Another tripeptide with histidine, known for forming stable metal complexes
L-pyroglutamyl-L-histidine: A dipeptide with histidine, used in similar biochemical studies
Uniqueness
This compound is unique due to its high stability and strong binding affinity for copper(II) ions. This makes it particularly valuable in studies of metal ion transport and binding, as well as in the development of metal-based catalysts .
Properties
CAS No. |
93404-95-6 |
|---|---|
Molecular Formula |
C10H15N5O4 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19) |
InChI Key |
PDAWDNVHMUKWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















